molecular formula C23H30ClN3O4S2 B2494353 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215743-41-1

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2494353
CAS No.: 1215743-41-1
M. Wt: 512.08
InChI Key: NITHNSOOMJVXGE-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O4S2 and its molecular weight is 512.08. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride, have been described. These compounds exhibit potency in in vitro Purkinje fiber assays, indicating their potential for producing class III electrophysiological activity. This activity is relevant in the context of developing new treatments for arrhythmias, as these compounds showed comparable potency and efficacy to sematilide, a potent selective class III agent undergoing clinical trials (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

A study focusing on the synthesis of new pyridine derivatives incorporating the benzothiazole structure, akin to this compound, revealed their potential antimicrobial and antifungal properties. These derivatives were tested for their antibacterial and antifungal activities, suggesting their usefulness in addressing microbial infections (Patel & Agravat, 2007).

Synthetic Applications

The compound and its related structures have been used in various synthetic applications, particularly in the preparation of novel heterocyclic compounds. These synthetic routes provide valuable insights into the manipulation of the core structure for the development of new compounds with potential biological and pharmacological activities (Iwakawa, Pinto, & Szarek, 1978).

Anticancer Evaluation

Derivatives of the compound have been evaluated for their anticancer properties, particularly focusing on indapamide derivatives. These studies have shown that certain derivatives can exhibit significant pro-apoptotic activity against cancer cell lines, such as melanoma, indicating the potential for the development of anticancer agents based on this chemical structure (Yılmaz et al., 2015).

Catalytic Applications

The compound's structure has been incorporated into molybdenum(VI) complexes, which were then encapsulated in zeolite Y to create an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This application demonstrates the compound's versatility and potential in catalysis, contributing to green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-5-25(6-2)14-15-26(22(27)17-8-11-19(12-9-17)32(4,28)29)23-24-20-13-10-18(30-7-3)16-21(20)31-23;/h8-13,16H,5-7,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITHNSOOMJVXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.